2-Fluoro-2,2-dinitroethyl hexa-2,4-dienoate
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Overview
Description
2-Fluoro-2,2-dinitroethyl hexa-2,4-dienoate is an organic compound characterized by the presence of both fluorine and nitro groups attached to an ethyl chain, which is further esterified with hexa-2,4-dienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-2,2-dinitroethyl hexa-2,4-dienoate typically involves the esterification of 2-fluoro-2,2-dinitroethanol with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2,2-dinitroethyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of 2-amino-2,2-dinitroethyl hexa-2,4-dienoate.
Substitution: Formation of substituted derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
2-Fluoro-2,2-dinitroethyl hexa-2,4-dienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of energetic materials and explosives due to its high energy content and stability.
Mechanism of Action
The mechanism of action of 2-fluoro-2,2-dinitroethyl hexa-2,4-dienoate involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the fluorine atom can engage in strong interactions with other molecules. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of the application.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2,2-dinitroethyl acetate
- 2-Fluoro-2,2-dinitroethyl methacrylate
- 2-Fluoro-2,2-dinitroethyl benzoate
Uniqueness
2-Fluoro-2,2-dinitroethyl hexa-2,4-dienoate is unique due to the presence of the hexa-2,4-dienoate moiety, which imparts distinct chemical and physical properties. This compound exhibits a balance between stability and reactivity, making it suitable for various applications, particularly in the field of energetic materials.
Properties
CAS No. |
62164-07-2 |
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Molecular Formula |
C8H9FN2O6 |
Molecular Weight |
248.17 g/mol |
IUPAC Name |
(2-fluoro-2,2-dinitroethyl) hexa-2,4-dienoate |
InChI |
InChI=1S/C8H9FN2O6/c1-2-3-4-5-7(12)17-6-8(9,10(13)14)11(15)16/h2-5H,6H2,1H3 |
InChI Key |
BVHORPYITCTSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
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